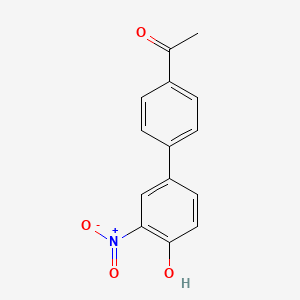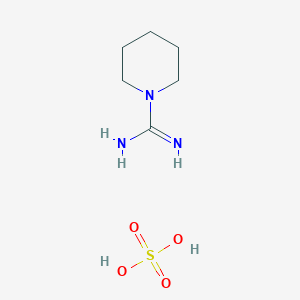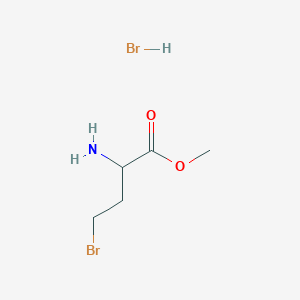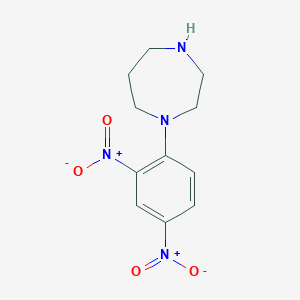
4-(4-Acetylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Acetylphenyl)-2-nitrophenol, 95% (4-ANP) is an organic compound used in various scientific applications, such as synthesis, research, and lab experiments. It is a valuable tool in the study of biochemistry and physiology, as it is capable of binding to a variety of proteins, enzymes, and other molecules.
科学的研究の応用
4-(4-Acetylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, such as the study of protein-protein interactions, enzyme inhibition, and drug delivery. It has also been used to study the structure and function of proteins and enzymes, as well as the effects of various drugs on the body. It has also been used in the synthesis of various compounds, such as peptides, nucleotides, and other small molecules.
作用機序
4-(4-Acetylphenyl)-2-nitrophenol, 95% binds to a variety of proteins and enzymes, as well as other molecules. It is able to interact with these molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of 4-(4-Acetylphenyl)-2-nitrophenol, 95% to these molecules can result in the inhibition of their activity, or the activation of their activity, depending on the type of molecule and the concentration of 4-(4-Acetylphenyl)-2-nitrophenol, 95%.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), as well as to activate the activity of other enzymes, such as phospholipase A2 (PLA2). It has also been shown to bind to various receptors and to modulate their activity. Additionally, 4-(4-Acetylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The use of 4-(4-Acetylphenyl)-2-nitrophenol, 95% in lab experiments has several advantages. It is relatively easy to synthesize and has a high purity, making it suitable for use in a variety of experiments. Additionally, it is able to bind to a variety of proteins, enzymes, and other molecules, making it a useful tool for studying their structure and function. However, it is important to note that 4-(4-Acetylphenyl)-2-nitrophenol, 95% is a relatively new compound and its effects on certain molecules and systems are still being studied.
将来の方向性
The future of 4-(4-Acetylphenyl)-2-nitrophenol, 95% is promising, as it has already been used in a variety of scientific applications. Further research is needed to better understand its effects on different molecules and systems. Additionally, research is needed to explore the potential applications of 4-(4-Acetylphenyl)-2-nitrophenol, 95% in drug delivery, as well as its potential use in the development of new drugs and therapies. Additionally, further research is needed to explore the potential therapeutic applications of 4-(4-Acetylphenyl)-2-nitrophenol, 95%, such as its use in the treatment of inflammation and pain. Finally, further research is needed to explore the potential of 4-(4-Acetylphenyl)-2-nitrophenol, 95% as a tool for understanding the structure and function of proteins, enzymes, and other molecules.
合成法
4-(4-Acetylphenyl)-2-nitrophenol, 95% is typically synthesized through a three-step process. The first step involves the reaction of 4-acetylphenol with nitric acid to produce 4-nitrophenol. The second step involves the addition of acetic anhydride to 4-nitrophenol to form 4-acetylphenyl-2-nitrophenol. Finally, the product is purified through recrystallization to produce 4-(4-Acetylphenyl)-2-nitrophenol, 95% of 95% purity.
特性
IUPAC Name |
1-[4-(4-hydroxy-3-nitrophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(8-12)15(18)19/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCHXYQSPRCOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608966 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)-2-nitrophenol | |
CAS RN |
1261897-46-4 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














